N-[2,4-difluoro-3-(5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide
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Overview
Description
N-[2,4-difluoro-3-(5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes and are implicated in several types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-difluoro-3-(5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide typically involves multiple steps, including the formation of the pyrrolopyridine core, introduction of the phenyl group, and subsequent functionalization with difluoro and sulfonamide groups. Common synthetic routes include cyclization, ring annulation, and direct C-H arylation . Reaction conditions often involve the use of transition metal catalysts, such as palladium or copper, and various solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2,4-difluoro-3-(5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
N-[2,4-difluoro-3-(5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2,4-difluoro-3-(5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide involves its interaction with fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition can lead to reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
AZD4547: Another FGFR inhibitor with a similar mechanism of action.
Erdafitinib: An FDA-approved FGFR inhibitor used in the treatment of certain cancers.
Pemigatinib: Another FDA-approved FGFR inhibitor with applications in cancer therapy.
Uniqueness
N-[2,4-difluoro-3-(5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide is unique due to its specific chemical structure, which allows for potent inhibition of multiple FGFR isoforms. This broad-spectrum activity makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H19F2N3O3S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[2,4-difluoro-3-(5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C23H19F2N3O3S/c1-2-10-32(30,31)28-19-9-8-18(24)20(21(19)25)22(29)17-13-27-23-16(17)11-15(12-26-23)14-6-4-3-5-7-14/h3-9,11-13,28H,2,10H2,1H3,(H,26,27) |
InChI Key |
ZBYVHRGXNKMPDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=CC=C4)F |
Origin of Product |
United States |
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